molecular formula C15H18N2O2S B5649486 ethyl 2-[(2,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[(2,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B5649486
M. Wt: 290.4 g/mol
InChI Key: LDNVOEDLYNMRGW-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a novel thiazole-based chemical compound intended for research and development purposes in life sciences. The thiazole ring is a versatile heterocycle frequently utilized in medicinal chemistry due to its presence in a wide array of biologically active molecules and approved drugs . Compounds featuring a similar (arylamino)thiazole carboxylate scaffold have been identified as possessing significant research value. For instance, the closely related molecule ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (O4I2) has been reported in peer-reviewed literature as a potent small-molecule inducer of the transcription factor Oct3/4, a master regulator of cell pluripotency . This suggests that structural analogues, including our product, may represent a valuable class of compounds for investigative applications in stem cell research and cellular reprogramming. The thiazole moiety contributes to the molecule's aromaticity and influences its electronic properties, making it a critical synthon for further chemical exploration and derivative synthesis . As with many unique research chemicals, this product is offered to support early discovery efforts. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Buyer assumes responsibility for confirming product identity and purity.

Properties

IUPAC Name

ethyl 2-(2,4-dimethylanilino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-5-19-14(18)13-11(4)16-15(20-13)17-12-7-6-9(2)8-10(12)3/h6-8H,5H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNVOEDLYNMRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=C(C=C(C=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(2,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone under basic conditions.

    Introduction of the Dimethylphenylamino Group: The dimethylphenylamino group can be introduced via a nucleophilic substitution reaction using 2,4-dimethylaniline and an appropriate electrophilic intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the thiazole ring or the ester group, resulting in the formation of thiazolidine derivatives or alcohols, respectively.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Formation of thiazolidine derivatives or alcohols.

    Substitution: Introduction of halogens, nitro groups, or other electrophilic substituents on the phenyl ring.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. Ethyl 2-[(2,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been synthesized and tested against various cancer cell lines. For instance, studies have shown that modifications in the thiazole ring can enhance cytotoxicity against human melanoma and glioblastoma cells .

Case Study:
A study involving the synthesis of thiazole derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range against A549 (lung cancer) and HeLa (cervical cancer) cell lines. The structural activity relationship (SAR) analysis suggested that the presence of electron-withdrawing groups at specific positions on the thiazole ring significantly enhanced anticancer activity .

2. Antimicrobial Properties
Thiazoles are recognized for their antimicrobial potential. This compound has shown effectiveness against various bacterial strains. The compound's ability to disrupt microbial cell wall synthesis is a key mechanism behind its antibacterial activity.

Case Study:
In vitro studies have reported that derivatives of thiazole exhibit substantial antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those of standard antibiotics .

Agricultural Applications

Pesticide Development
The thiazole moiety is also explored in agrochemical applications, particularly in the development of pesticides. Compounds like this compound can be modified to enhance their efficacy against agricultural pests.

Case Study:
Research has highlighted the synthesis of thiazole-based insecticides that target specific enzymes in pest species. These compounds have shown promise in field trials for controlling aphids and other crop-damaging insects while maintaining low toxicity to beneficial insects .

Materials Science Applications

Polymer Chemistry
The unique properties of thiazoles make them suitable for incorporation into polymer matrices. This compound can be utilized as a building block for creating functionalized polymers with enhanced thermal stability and mechanical properties.

Case Study:
Studies have demonstrated that polymers incorporating thiazole derivatives exhibit improved resistance to degradation under UV light exposure. This application is particularly relevant in developing materials for outdoor use .

Summary

This compound presents a wide range of applications across medicinal chemistry, agriculture, and materials science. Its structural versatility allows for modifications that enhance its biological activity and efficacy as an antimicrobial agent or pesticide. Continued research into its properties and applications could lead to significant advancements in these fields.

Application Area Potential Benefits Key Findings/Case Studies
Medicinal ChemistryAnticancer propertiesSignificant cytotoxicity against cancer cell lines; SAR analysis indicates enhanced activity with specific modifications .
AgriculturePest controlEffective against aphids; low toxicity to beneficial insects .
Materials ScienceEnhanced polymer propertiesImproved UV resistance in thiazole-incorporated polymers .

Mechanism of Action

The mechanism of action of ethyl 2-[(2,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.

    Pathways Involved: The compound may interfere with metabolic pathways in microorganisms, disrupting their growth and proliferation. In cancer cells, it may induce apoptosis or inhibit cell division by targeting specific signaling pathways.

Comparison with Similar Compounds

Substituent Effects on the Thiazole Ring

Carboxylate Ester vs. Amide Derivatives

The target compound’s ethyl ester group differs from amide derivatives (e.g., 2-(4-pyridinyl)thiazole-5-carboxamides ). Esters are more prone to hydrolysis, which may shorten half-life but improve prodrug activation. Amides, being hydrolytically stable, are often preferred for sustained activity.

Crystallographic and Conformational Insights

  • Trans Orientation: Ethyl 2-[N-(tert-butyloxycarbonyl)-L-alanylamino]-4-methyl-1,3-thiazole-5-carboxylate exhibits a trans orientation between the amide N-H and thiazole sulfur, influencing hydrogen-bonding patterns . This conformation may apply to the target compound, affecting its interaction with biological targets.

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Methyl groups may slow oxidative metabolism relative to chlorinated or fluorinated analogues .

Biological Activity

Ethyl 2-[(2,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings and case studies to provide an authoritative overview of its biological activity.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological significance. The presence of the 2,4-dimethylphenyl group contributes to its pharmacological profile. The structural formula can be represented as follows:

C13H15N2O2S\text{C}_{13}\text{H}_{15}\text{N}_2\text{O}_2\text{S}

Anticonvulsant Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds related to thiazole have shown effective median doses (ED50) lower than standard medications like ethosuximide. Specifically, some thiazole analogues demonstrated effective doses around 20 mg/kg in various seizure models, suggesting a promising therapeutic potential in epilepsy treatment .

Antitumor Activity

Thiazole compounds have also been investigated for their cytotoxic effects against cancer cell lines. This compound has shown potential in inhibiting cell proliferation in various cancer models. The structure-activity relationship (SAR) indicates that modifications on the phenyl ring significantly influence cytotoxicity. For example, the introduction of electron-donating groups enhances activity against human glioblastoma and melanoma cells .

Table 1: Summary of Antitumor Activity

CompoundCell LineIC50 (µg/mL)Mechanism
Compound AU251 (glioblastoma)<10Apoptosis induction
Compound BWM793 (melanoma)<20Cell cycle arrest
This compoundVarious<30Multi-target interactions

Antioxidant Properties

The antioxidant capacity of thiazole derivatives has been documented through various in vitro and in vivo studies. These compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress markers, which is crucial for conditions such as diabetes mellitus (DM). In animal models, administration of thiazole derivatives resulted in improved lipid profiles and reduced inflammatory markers .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to seizures and tumor growth.
  • Receptor Interaction : Binding to cellular receptors can modulate signaling pathways that control cell proliferation and apoptosis.
  • Oxidative Stress Reduction : By enhancing antioxidant defenses, these compounds mitigate cellular damage caused by reactive oxygen species (ROS).

Study on Anticancer Effects

A notable study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways. Histological examinations revealed changes consistent with apoptosis in treated cells compared to controls.

Study on Anticonvulsant Effects

In another study focusing on anticonvulsant properties, the compound was tested in animal models subjected to chemically induced seizures. Results showed a marked reduction in seizure frequency and duration compared to untreated controls.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization:

Reaction ConditionsReagents/CatalystsProductYield/Notes
Basic hydrolysis (pH 9–10) NaOH (30% aqueous)2-[(2,4-Dimethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acidHigh yield (>98%)
Acidic hydrolysisHCl (concentrated)Same as aboveRequires elevated temps

This hydrolysis is pH-dependent, with higher efficiency in alkaline media due to stabilization of intermediates .

Acylation of the Aromatic Amine

The primary amine group participates in acylation reactions, forming amide derivatives. This is pivotal for modifying biological activity or creating conjugates:

Reaction TypeReagentsProductApplications
Acylation with acyl chloridesBenzoyl chloride/DCMN-(2,4-Dimethylphenyl)-benzamido thiazole esterDrug candidate synthesis
Carbamate formation Chloroformates/Et₃NEthyl 2-(carbamate-substituted)thiazoleProbe development

The reaction proceeds via nucleophilic attack by the amine, with yields influenced by steric hindrance from the 2,4-dimethylphenyl group .

Electrophilic Aromatic Substitution

The electron-rich 2,4-dimethylphenyl ring undergoes electrophilic substitution, primarily at the para position relative to the methyl groups:

ReactionReagents/ConditionsProductSelectivity Notes
NitrationHNO₃/H₂SO₄, 0–5°CNitro-substituted derivativePara > meta
SulfonationH₂SO₄, 50°CSulfonic acid derivativeRequires prolonged heating

Methyl groups enhance ring activation, directing incoming electrophiles to the less hindered positions .

Thiazole Ring Functionalization

The thiazole core participates in cycloadditions and alkylation reactions, leveraging its electron-deficient nature:

Reaction TypeReagentsProductMechanism
1,3-Dipolar cycloaddition Nitrile oxidesIsoxazole-thiazole hybridsMicrowave-assisted
Alkylation at C4-methylAlkyl halides/K₂CO₃Quaternary ammonium derivativesLimited by steric bulk

These reactions are solvent-sensitive, with polar aprotic solvents (e.g., DMF) enhancing reactivity.

Cross-Coupling Reactions

The thiazole ring’s C–H bonds engage in palladium-catalyzed couplings, enabling structural diversification:

ReactionCatalysts/ReagentsProductEfficiency
Suzuki-Miyaura coupling Pd(PPh₃)₄, aryl boronic acidBiaryl-substituted thiazoleModerate (60–70% yield)
Buchwald-Hartwig amination Pd₂(dba)₃, XantphosAminated thiazole derivativesRequires high temps

The C5-ester group slightly deactivates the ring, necessitating optimized catalytic systems .

Biological Activity via Reactive Intermediates

While not a direct chemical reaction, the compound’s metabolic pathways involve oxidation of the methyl groups (e.g., CYP450-mediated hydroxylation) and ester cleavage . These transformations are crucial for its reported anti-tubercular and enzyme-inhibitory activities .

Key Structural and Reaction Insights

  • Steric Effects : The 2,4-dimethylphenyl group imposes steric constraints, limiting reactivity at the ortho positions .

  • Electronic Effects : The thiazole ring’s electron-withdrawing nature enhances electrophilic substitution at the aromatic amine .

  • Solvent Dependence : Reactions in DMF or DCM show higher yields compared to ethanol due to better solubility of intermediates .

Q & A

Q. What are the standard synthetic routes for ethyl 2-[(2,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate?

A common method involves refluxing precursors (e.g., substituted amines and thiazole intermediates) in ethanol or acetic acid with catalytic glacial acetic acid. For example, analogous thiazole syntheses utilize reflux for 3–5 hours, followed by solvent evaporation and recrystallization from ethanol or DMF/acetic acid mixtures . Typical yields range from 60–80% for similar compounds.

Q. What spectroscopic techniques are recommended for structural characterization?

Key techniques include:

  • X-ray crystallography for unambiguous bond-length/angle determination .
  • FTIR to confirm functional groups (e.g., C=O, N-H stretches) .
  • HPLC for purity assessment (>95% purity criteria) .
  • NMR (¹H/¹³C) to verify substituent positions and aromatic proton environments .

Q. What in vitro assays are suitable for initial biological activity screening?

Thiazole derivatives are often screened for antimicrobial activity via:

  • Agar diffusion assays against Gram-positive/negative bacteria .
  • Microdilution methods to determine minimum inhibitory concentrations (MICs) .
  • Antifungal testing using Candida albicans or Aspergillus strains .

Q. How to determine purity using analytical techniques?

Combine HPLC (C18 column, acetonitrile/water mobile phase) with TLC (silica gel, UV visualization). Purity ≥95% is standard for pharmacological studies .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved when determining the molecular structure?

Cross-validate using:

  • DFT calculations to compare experimental vs. theoretical bond parameters .
  • Multi-technique analysis (e.g., NMR coupling constants, X-ray torsional angles) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. How to optimize reaction conditions to improve synthesis yield?

Systematic optimization includes:

  • Catalyst screening (e.g., p-toluenesulfonic acid vs. acetic acid) .
  • Solvent polarity adjustments (e.g., DMF for higher solubility vs. ethanol for recrystallization) .
  • Temperature gradients (e.g., 80–110°C reflux) to balance reaction rate and byproduct formation .

Q. How to design experiments to assess the compound’s pharmacokinetic properties?

Use randomized block designs with split-plot arrangements:

  • In vivo models : Administer doses (10–50 mg/kg) to evaluate bioavailability and half-life .
  • Metabolite profiling : LC-MS/MS to identify phase I/II metabolites in plasma .
  • Dose-response curves for toxicity (LD₅₀) and efficacy (EC₅₀) .

Q. How to address discrepancies in bioactivity data across studies?

Apply error analysis frameworks :

  • Statistical normalization (e.g., Z-score transformation) to control batch effects .
  • Positive/negative controls (e.g., ciprofloxacin for antimicrobial assays) .
  • Replicate studies (n ≥ 4) to assess inter-lab variability .

Q. What computational methods predict the compound’s electronic properties?

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies for redox potential .
  • Molecular docking : Simulate binding affinities to target proteins (e.g., bacterial DNA gyrase) .
  • QSAR models : Correlate substituent effects (e.g., methyl groups) with bioactivity .

Q. What strategies validate the mechanism of action in complex biological systems?

  • Gene knockouts : Use CRISPR-modified bacterial strains to identify target pathways .
  • Proteomics : 2D gel electrophoresis or SILAC to detect protein expression changes .
  • Fluorescence microscopy : Track cellular uptake using labeled analogs .

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